molecular formula C16H17N3O3 B2770122 N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide CAS No. 2418724-32-8

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide

货号 B2770122
CAS 编号: 2418724-32-8
分子量: 299.33
InChI 键: RFKGWHBNPHJTBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been gaining attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell metabolism. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.

作用机制

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide targets the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell metabolism. It inhibits two key enzymes in the cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in ATP production and an increase in reactive oxygen species. This, in turn, leads to cancer cell death through apoptosis.
Biochemical and Physiological Effects
N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to have both biochemical and physiological effects on cancer cells. It induces oxidative stress, leading to the activation of the JNK and p38 MAPK pathways, which are involved in apoptosis. N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide also inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Additionally, N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been found to induce autophagy, a process that can lead to cell death in cancer cells.

实验室实验的优点和局限性

One of the advantages of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. However, N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has some limitations in lab experiments. It is a small molecule that can be difficult to deliver to cancer cells in vivo, and its effects may be influenced by the tumor microenvironment.

未来方向

There are several future directions for the development of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide as an anticancer agent. One potential direction is the optimization of its delivery to cancer cells, such as through the use of nanoparticles. Another direction is the exploration of its potential as a radiosensitizer, which could enhance the efficacy of radiation therapy. Additionally, the combination of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide with immunotherapy could be explored, as it may enhance the immune response against cancer cells. Finally, the development of biomarkers that can predict the response to N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide could help identify patients who are most likely to benefit from the treatment.

合成方法

The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that starts with the reaction between 2-chloro-1-methoxypropane and sodium cyanide to form 2-cyano-1-methoxypropane. The latter is then reacted with isobutyl bromide to produce N-(2-cyano-1-methoxypropan-2-yl) isobutylamide. The final step involves the reaction between N-(2-cyano-1-methoxypropan-2-yl) isobutylamide and 1-oxoisoquinoline-2-acetic acid to form N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide.

科学研究应用

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including pancreatic, lung, and ovarian cancer cells. N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been found to have synergistic effects with other anticancer agents, such as gemcitabine and cisplatin.

属性

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-16(10-17,11-22-2)18-14(20)9-19-8-7-12-5-3-4-6-13(12)15(19)21/h3-8H,9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKGWHBNPHJTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)CN1C=CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。